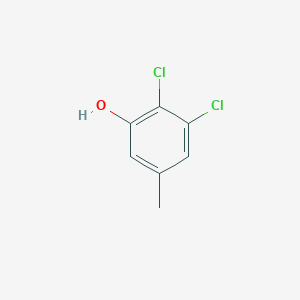
2-Allyl-3-hydroxy-4-methoxybenzaldehyde
Descripción general
Descripción
2-Allyl-3-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, featuring an allyl group, a hydroxyl group, and a methoxy group attached to the benzene ring
Mecanismo De Acción
Target of Action
The primary target of 2-Allyl-3-hydroxy-4-methoxybenzaldehyde is tyrosinase , an enzyme that catalyzes the oxidation of phenols . It is a potent tyrosinase inhibitor .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanin biosynthesis pathway . Tyrosinase is a key enzyme in this pathway, and its inhibition can lead to decreased melanin production .
Result of Action
The inhibition of tyrosinase by this compound can lead to a decrease in melanin production . This can have various effects at the molecular and cellular levels, depending on the context. For example, it could potentially be used to treat conditions related to excessive melanin production.
Análisis Bioquímico
Biochemical Properties
2-Allyl-3-hydroxy-4-methoxybenzaldehyde has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis . The nature of these interactions is likely due to the compound’s structural features, which allow it to bind to the active sites of these enzymes and inhibit their activity .
Cellular Effects
At the cellular level, this compound has been shown to disrupt cell wall integrity and increase cell membrane permeability . It also inhibits respiration, which could potentially affect various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Its ability to inhibit tyrosinase suggests that it may bind to the active site of this enzyme and prevent it from catalyzing its substrate .
Metabolic Pathways
Given its structural similarity to vanillin, it may be involved in similar metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Allyl-3-hydroxy-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Allyl-3-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-allyl-3-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 2-allyl-3-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Allyl-3-hydroxy-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of flavor and fragrance compounds due to its aromatic properties.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the allyl group.
Eugenol (4-allyl-2-methoxyphenol): Similar structure but lacks the aldehyde group.
Apocynin (4-hydroxy-3-methoxyacetophenone): Similar structure but has a ketone group instead of an aldehyde group.
Uniqueness
2-Allyl-3-hydroxy-4-methoxybenzaldehyde is unique due to the presence of both an allyl group and an aldehyde group on the benzene ring.
Propiedades
IUPAC Name |
3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUCNBJIIJEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride](/img/structure/B3110880.png)


